Hydrogen Bond Donor Count as a Selectivity Discriminator Against the N-Methyl Analog
The target compound possesses exactly 1 hydrogen bond donor (HBD), supplied by the primary amide -NH₂ group. In contrast, the closest N-methyl analog, tert-butyl 4-(2-(methylamino)-2-oxoethoxy)piperidine-1-carboxylate, has 0 HBD because the amide nitrogen is fully substituted [1][2]. This single-HBD difference affects aqueous solubility and the ability to participate in directional hydrogen bonds, which is critical when the compound is used as a pharmacophoric building block that must engage biological targets or participate in crystal packing during co-crystallization studies [1]. The target compound's HBD count of 1, combined with its HBA count of 4 and TPSA of 81.9 Ų, places it within favorable property space for CNS drug-like intermediates (typical CNS drugs have HBD ≤ 3, TPSA < 90 Ų) [1].
| Evidence Dimension | Hydrogen bond donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | tert-Butyl 4-(2-(methylamino)-2-oxoethoxy)piperidine-1-carboxylate: 0 HBD |
| Quantified Difference | +1 HBD for target vs. N-methyl analog |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem); HBD definition: sum of NH and OH groups |
Why This Matters
The additional HBD directly impacts LogD, solubility, and target engagement potential, making the target compound a distinct procurement choice when a primary amide is required for downstream synthetic steps.
- [1] PubChem. (2026). Compound Summary for CID 57856729: tert-butyl 4-(2-amino-2-oxoethoxy)piperidine-1-carboxylate. National Center for Biotechnology Information. View Source
- [2] Fisher Scientific/Thermo Scientific Alfa Aesar. (n.d.). Product Information: 2-(1-Boc-4-piperidinyloxy)-N-methylacetamide. View Source
